1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea
Description
1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea is a heterocyclic urea derivative characterized by a fused cyclopentane-pyrazole core (2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole) linked via a methylene group to a phenethyl-substituted urea moiety. The pyrazole ring system is a common pharmacophore in agrochemicals and pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-16(14-8-5-9-15(14)20-21)12-19-17(22)18-11-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVQFGIDJQQSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of the cyclopentapyrazole core. This can be achieved through the reaction of appropriate precursors under controlled conditions. For instance, the cyclopentapyrazole ring can be synthesized by reacting 2-methylcyclopentanone with hydrazine hydrate, followed by cyclization and subsequent functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentapyrazole or phenethylurea moieties are replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for biological assays to evaluate its potential as a bioactive molecule.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with pyrazole- and urea-containing analogs:
Key Observations :
- Pyrazole Core : Both the target compound and pyraclostrobin feature pyrazole rings, but the former incorporates a fused cyclopentane system, which may enhance steric bulk and alter binding kinetics compared to pyraclostrobin’s simpler 1-(4-chlorophenyl)pyrazole .
- Urea vs. Carbamate: The target compound’s urea group differs from pyraclostrobin’s methoxycarbamate.
- Substituent Effects : The phenethyl group in the target compound may confer lipophilicity, influencing membrane permeability, whereas pyraclostrobin’s fluorinated chains enhance environmental persistence .
Biological Activity
The compound 1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea is a urea derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Properties
- Molecular Weight : 284.35 g/mol
- CAS Number : Not specified in the search results.
- Purity : Typically around 95% in commercial preparations.
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this urea derivative may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Binding : Preliminary studies suggest that this compound may interact with various receptors, which could mediate its pharmacological effects.
Therapeutic Potential
- Anti-inflammatory Effects : Some derivatives of cyclopenta[c]pyrazole have demonstrated anti-inflammatory properties, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity : There is emerging evidence that compounds within this class may exhibit cytotoxic effects against certain cancer cell lines.
Case Studies
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated a related compound's ability to reduce inflammation in murine models. The results indicated a significant reduction in pro-inflammatory cytokines following treatment with the compound, suggesting potential therapeutic applications in chronic inflammatory conditions .
- Anticancer Activity Assessment : In vitro studies reported by Cancer Letters highlighted the cytotoxic effects of related compounds on breast cancer cell lines. The study found that these compounds induced apoptosis and inhibited cell proliferation at micromolar concentrations .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
